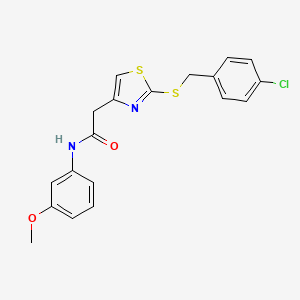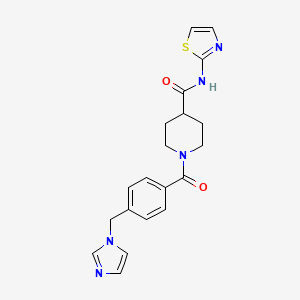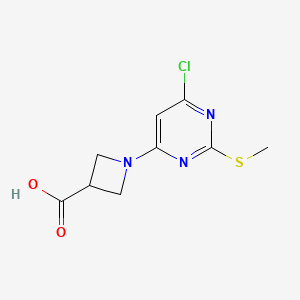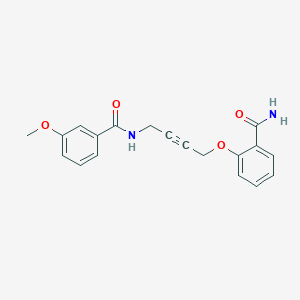![molecular formula C16H12N4O3S B2456805 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034352-20-8](/img/structure/B2456805.png)
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain a furo[2,3-c]pyridin-6(7H)-yl group, an ethyl linker, and a benzo[c][1,2,5]thiadiazole-5-carboxamide group. The furo[2,3-c]pyridin-6(7H)-yl group is a heterocyclic compound, which means it contains atoms of at least two different elements. The benzo[c][1,2,5]thiadiazole-5-carboxamide group is a type of aromatic compound that contains sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furo[2,3-c]pyridin-6(7H)-yl and benzo[c][1,2,5]thiadiazole-5-carboxamide groups. These groups are likely to contribute to the overall stability and reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the furo[2,3-c]pyridin-6(7H)-yl and benzo[c][1,2,5]thiadiazole-5-carboxamide groups could potentially make this compound reactive towards certain nucleophiles or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the furo[2,3-c]pyridin-6(7H)-yl and benzo[c][1,2,5]thiadiazole-5-carboxamide groups. For example, these groups could potentially influence the compound’s solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Biological Activity
Several studies have focused on synthesizing various heterocyclic compounds incorporating thiadiazole moieties and assessing their biological activities. For instance, Fadda et al. (2017) synthesized new heterocycles such as pyrrole, pyridine, and benzo[d]imidazole derivatives, and examined them as insecticidal agents against Spodoptera littoralis (Fadda et al., 2017). Similarly, compounds with structures related to the query chemical have been synthesized and shown to exhibit antimycobacterial activity against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis (Gezginci, Martin, & Franzblau, 1998).
Antitumor and Antimicrobial Activities
Research by Patel and Patel (2015) on novel series of heterocyclic compounds demonstrated antibacterial and antifungal activities, indicating the potential of these compounds in antimicrobial therapies (Patel & Patel, 2015). Additionally, Taher et al. (2012) synthesized new heterodiazole analogues and evaluated their in-vitro antitumor activity, finding some compounds to display significant anticancer properties (Taher, Georgey, & El-Subbagh, 2012).
Design and Synthesis for Specific Targets
Jeankumar et al. (2013) designed ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates and evaluated them as inhibitors against Mycobacterium tuberculosis GyrB ATPase assay, showcasing the importance of molecular design in developing therapeutic agents (Jeankumar et al., 2013).
Crystal Structure Analysis
Studies have also been conducted on the crystal structure analysis of thiadiazole derivatives to understand their molecular configurations and how these relate to their biological activities. Singh et al. (2014) investigated thiadiazole derivatives by X-ray crystallography and NMR spectroscopy to understand the structural basis of their functions (Singh, Pratap, Butcher, & Gupta, 2014).
properties
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S/c21-15(11-1-2-12-13(9-11)19-24-18-12)17-5-7-20-6-3-10-4-8-23-14(10)16(20)22/h1-4,6,8-9H,5,7H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIPSUDFVIQGSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCCN3C=CC4=C(C3=O)OC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/no-structure.png)

![3-chloro-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2,4-difluorobenzamide](/img/structure/B2456725.png)









![Ethyl 4-oxo-3-phenyl-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2456743.png)
